molecular formula C10H10BrNO4 B13145811 Ethyl5-(bromomethyl)-2-nitrobenzoate

Ethyl5-(bromomethyl)-2-nitrobenzoate

Cat. No.: B13145811
M. Wt: 288.09 g/mol
InChI Key: GZMDPBOKQUUGJR-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a bromomethyl group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(bromomethyl)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by bromination to introduce the bromomethyl group. The reaction conditions often involve the use of strong acids and brominating agents under controlled temperatures to ensure the desired substitution occurs at the correct positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-(bromomethyl)-2-nitrobenzoate may involve large-scale nitration and bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of ethyl 5-(aminomethyl)-2-nitrobenzoate.

    Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.

Scientific Research Applications

Ethyl 5-(bromomethyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(bromomethyl)-2-nitrobenzoate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect cellular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Ethyl 5-(bromomethyl)-2-nitrobenzoate can be compared with other similar compounds, such as:

    Ethyl 5-(chloromethyl)-2-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-(bromomethyl)-3-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Ethyl 5-(bromomethyl)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

These comparisons highlight the unique reactivity and applications of ethyl 5-(bromomethyl)-2-nitrobenzoate, particularly in terms of its substitution and redox chemistry.

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-2-nitrobenzoate

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)8-5-7(6-11)3-4-9(8)12(14)15/h3-5H,2,6H2,1H3

InChI Key

GZMDPBOKQUUGJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-]

Origin of Product

United States

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